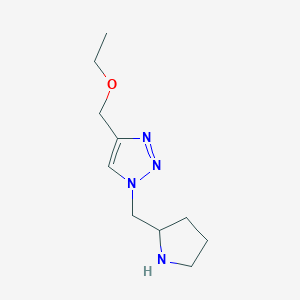
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Übersicht
Beschreibung
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, also known as 2-E-PEP, is an organic compound with a molecular formula of C8H12N4. It is a heterocyclic compound, which is composed of a pyrazole ring and an ethyl amine group. 2-E-PEP is a biologically active molecule which has been used in scientific research to study its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine is involved in the synthesis of various pyrazole-containing compounds, which are of significant interest due to their potential applications in chemistry and biology. For example, Driessen (2010) describes procedures for condensing hydroxymethylpyrazole with various amines to produce compounds where all amine hydrogens are substituted by pyrazol-1-ylmethyl groups, yielding products with over 90% efficiency (Driessen, 2010). Similarly, Hassan et al. (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties, highlighting the versatility of pyrazole-containing compounds in synthesizing biologically active molecules (Hassan, 2013).
Medicinal Chemistry
In the realm of medicinal chemistry, pyrazole derivatives, such as those synthesized from 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, have been explored for their biological activities. The study by Titi et al. (2020) synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites within these compounds, indicating their potential as therapeutic agents (Titi et al., 2020).
Catalysis
Compounds derived from 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine can also find applications in catalysis. For example, Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, demonstrating the role of such compounds in facilitating chemical transformations with industrial relevance (Obuah et al., 2014).
Materials Science
In materials science, the functional modification of polymers through condensation reactions with amine compounds, including those related to 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine, has been investigated. Aly and El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through such reactions, suggesting applications in developing materials with enhanced properties for various applications, including medical (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
2-(2-ethyl-5-pyrazin-2-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-2-16-9(3-4-12)7-10(15-16)11-8-13-5-6-14-11/h5-8H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZZDTMYVUOJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NC=CN=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















